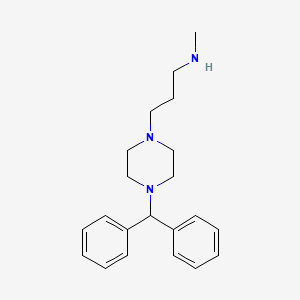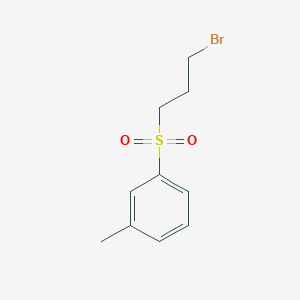
1-(3-Bromopropanesulfonyl)-3-methylbenzene
Overview
Description
The compound “1-(3-Bromopropanesulfonyl)-3-methylbenzene” belongs to the class of organic compounds known as sulfonyl compounds. These are compounds containing a functional group called a sulfonyl group attached to two carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromopropanesulfonyl)-3-methylbenzene” would consist of a benzene ring with a methyl group and a bromopropanesulfonyl group attached to it . The exact structure would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis
The chemical reactions of “1-(3-Bromopropanesulfonyl)-3-methylbenzene” would likely involve the bromine atom and the sulfonyl group. These functional groups are often reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromopropanesulfonyl)-3-methylbenzene” would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s reactivity and polarity .Scientific Research Applications
Synthesis and Reactions in Organic Chemistry
1-(3-Bromopropanesulfonyl)-3-methylbenzene and related compounds play a crucial role in organic synthesis. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate has been synthesized and used in reactions with dimethyl malonate and methyl acetoacetate. These reactions result in the production of Michael adducts, demonstrating the compound's utility as a synthetic equivalent in organic chemistry (Vasin et al., 2016).
Catalysis and Synthesis of Quinolines
Compounds like 1-(1-Alkylsulfonyl)-3-methylimidazolium chloride have shown significant utility as catalysts in the Skraup synthesis of quinolines under microwave conditions. This process eliminates the need for nitrobenzene as an oxidant and metal catalysts, highlighting the role of such compounds in catalysis and synthesis (Amarasekara & Hasan, 2014).
Pharmaceutical Research
In the pharmaceutical field, methylbenzenesulfonamide derivatives, which are structurally similar to 1-(3-Bromopropanesulfonyl)-3-methylbenzene, have been researched for their potential in drug development, particularly as antagonists in the prevention of HIV-1 infection. This highlights the compound's relevance in the development of therapeutic agents (Cheng De-ju, 2015).
Polymer Science and Fuel Cell Technology
Compounds like Poly(2-acrylamido-2-methylpropanesulfonic acid), which share a sulfonyl functional group with 1-(3-Bromopropanesulfonyl)-3-methylbenzene, are used in the preparation of proton exchange membranes for fuel cells. The sulfonic acid groups in these compounds support proton conduction, demonstrating their importance in energy-related applications (Diao et al., 2010).
Environmental Applications
In environmental science, 1-(3-Bromopropanesulfonyl)-3-methylbenzene related compounds have been used in processes like the oxidative desulfurization of diesel fuel. Bronsted acidic ionic liquids, which contain sulfonyl groups, have been employed as catalysts and extractants in the removal of sulfur compounds from diesel, showcasing their application in pollution control and green chemistry (Gao et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromopropylsulfonyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLPDQRPGWRUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropanesulfonyl)-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




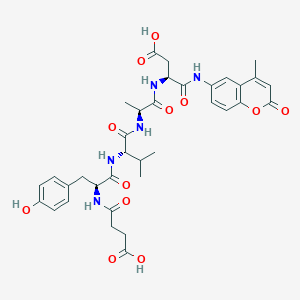
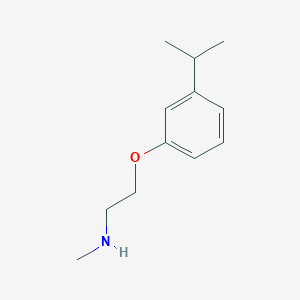


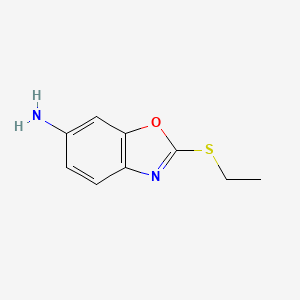

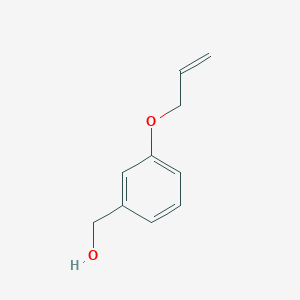
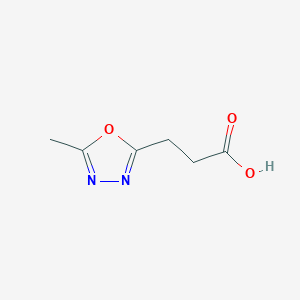
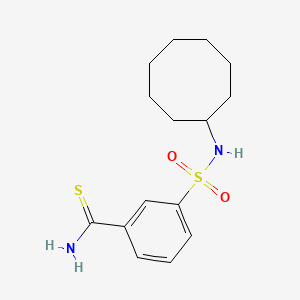
![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)
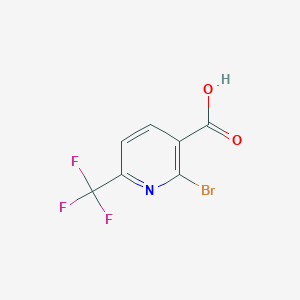
![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)
